3-Bromo-N-(3-bromophenyl)propanamide
Description
3-Bromo-N-(3-bromophenyl)propanamide is a brominated propanamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen. This compound is synthesized via nucleophilic acyl substitution, typically involving 3-bromopropionyl chloride and a substituted aniline. For example, describes a general method where 3-bromoaniline reacts with 3-bromopropanoyl chloride in the presence of aqueous Na₂CO₃, yielding precipitates that are filtered and dried .
Properties
Molecular Formula |
C9H9Br2NO |
|---|---|
Molecular Weight |
306.98 g/mol |
IUPAC Name |
3-bromo-N-(3-bromophenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
JHGJFJRZKSTSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Propanamide: One common method involves the bromination of propanamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Amination of 3-Bromopropanoic Acid: Another route involves the amination of 3-bromopropanoic acid with 3-bromoaniline under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for 3-Bromo-N-(3-bromophenyl)propanamide typically involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-N-(3-bromophenyl)propanamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines or alcohols depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-N-(3-bromophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its brominated structure makes it a valuable building block for further functionalization .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated amides on cellular processes.
Industry: In the industrial sector, 3-Bromo-N-(3-bromophenyl)propanamide is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Para-Substituted Analogs :
- 3-Bromo-N-(4-bromophenyl)propanamide (): This analog, with bromine at the para position, exhibits distinct electronic properties due to reduced steric hindrance compared to the meta-substituted target compound. Its synthesis achieved a 98.9% yield without chromatography, suggesting high efficiency .
- 3-Bromo-N-(4-fluorophenyl)propanamide (): The electron-withdrawing fluorine substituent lowers the melting point (146.5–147.5°C) compared to methyl or methoxy groups, reflecting altered crystallinity and solubility .
Physicochemical Properties
- Melting Points and Solubility: Compound Substituent Melting Point (°C) Yield (%) Key Feature 3-Bromo-N-(4-fluorophenyl)propanamide 4-F 146.5–147.5 76 High polarity, low solubility 3-Bromo-N-(4-methylphenyl)propanamide 4-CH₃ 140.0–140.6 75 Improved lipophilicity 3-Bromo-N-(4-cyanophenyl)propanamide 4-CN 194.5–195.6 85 Strong electron-withdrawing 3-Bromo-N-(4-methoxyphenyl)propanamide 4-OCH₃ 107.5–108.9 70 Electron-donating, lower stability Data from highlights how electron-withdrawing groups (e.g., CN) increase melting points and rigidity, while electron-donating groups (e.g., OCH₃) reduce crystallinity .
NMR Shifts :
- N-H Proton : The N-H signal in 3-Bromo-N-(4-fluorophenyl)propanamide appears at δ 10.08 (DMSO), whereas the methyl-substituted analog shows δ 9.89, indicating differences in hydrogen bonding and electronic environments .
- Methylene Protons : The CH₂Br group resonates at δ 3.63–3.72 (t, J = 6.2–6.5 Hz) across analogs, with slight variations due to substituent-induced electronic effects .
Biological Activity
3-Bromo-N-(3-bromophenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of bromine atoms in its structure enhances its reactivity and may contribute to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 3-Bromo-N-(3-bromophenyl)propanamide is C₁₃H₁₃Br₂N. The compound features a propanamide backbone with two bromine substituents on the phenyl rings, which can influence its biological activity by altering electronic properties and steric hindrance.
Antimicrobial Activity
Research indicates that compounds with similar structures to 3-Bromo-N-(3-bromophenyl)propanamide exhibit significant antimicrobial properties. For instance, studies on related brominated compounds show that halogen substituents enhance antibacterial and antifungal activities against various strains of bacteria and fungi. In vitro tests have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Fusarium oxysporum .
Table 1: Antimicrobial Activity of Related Brominated Compounds
| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| 3-Bromo-N-(3-bromophenyl)propanamide | TBD | TBD |
| N-(4-Bromophenyl)propanamide | 4.69 - 22.9 (B. subtilis) | 16.69 - 78.23 (C. albicans) |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 5.64 - 77.38 (S. aureus) | TBD |
Anticancer Activity
The anticancer potential of brominated compounds has been widely studied, with several showing promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 3-Bromo-N-(3-bromophenyl)propanamide with cancer cell lines remain to be fully elucidated; however, analogs have demonstrated the ability to modulate signaling pathways involved in cancer progression .
The biological activity of 3-Bromo-N-(3-bromophenyl)propanamide is hypothesized to involve the inhibition of key enzymes or receptors that play roles in disease processes. Brominated compounds are known to interact with cellular targets, potentially leading to altered gene expression and metabolic pathways .
Case Study: Inhibition Studies
A recent study explored the effects of brominated propanamide derivatives on specific cancer cell lines, revealing that certain structural modifications significantly enhanced their efficacy as inhibitors of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
